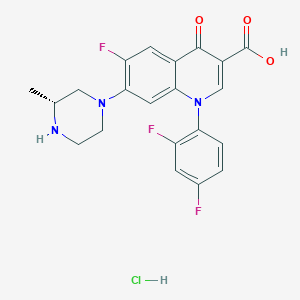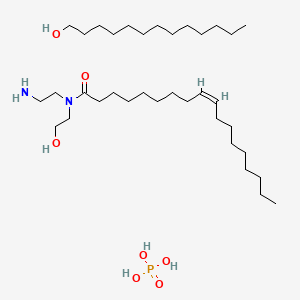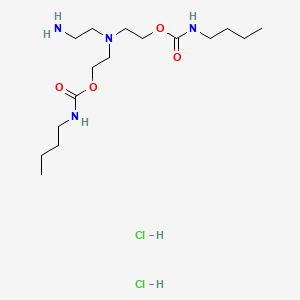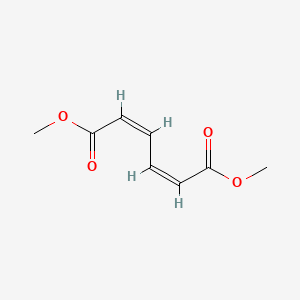
Hexyl 3-mercaptobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 3-mercaptobutanoate: is an organic compound belonging to the class of fatty acid esters. It is a carboxylic ester derivative of a fatty acid and is known for its unique chemical properties and applications . The compound is also referred to as 3-mercaptobutanoic acid hexyl ester .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexyl 3-mercaptobutanoate can be synthesized through esterification reactions involving hexanol and 3-mercaptobutanoic acid. The reaction typically requires an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl 3-mercaptobutanoate undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of hexanol and 3-mercaptobutanol.
Substitution: Formation of substituted esters and thiols.
Wissenschaftliche Forschungsanwendungen
Hexyl 3-mercaptobutanoate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the study of esterification and thiol chemistry.
Biology:
- Investigated for its potential role in biological systems as a metabolite.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical properties.
- Investigated for its role in drug delivery systems.
Industry:
- Used as a flavoring agent in the food industry.
- Employed in the production of fragrances and perfumes .
Wirkmechanismus
The mechanism of action of hexyl 3-mercaptobutanoate involves its interaction with various molecular targets and pathways. The thiol group in the compound can form covalent bonds with proteins and enzymes, affecting their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Hexyl 3-mercaptobutanoate can be compared with other similar compounds such as:
Hexyl acetate: Another fatty acid ester with similar esterification properties but lacks the thiol group.
Hexyl butanoate: Similar ester structure but without the mercapto group.
Hexyl 2-mercaptobutanoate: Similar structure but with the mercapto group at a different position.
Uniqueness: this compound is unique due to the presence of both the ester and thiol groups, which confer distinct chemical reactivity and biological interactions .
Eigenschaften
CAS-Nummer |
796857-79-9 |
|---|---|
Molekularformel |
C10H20O2S |
Molekulargewicht |
204.33 g/mol |
IUPAC-Name |
hexyl 3-sulfanylbutanoate |
InChI |
InChI=1S/C10H20O2S/c1-3-4-5-6-7-12-10(11)8-9(2)13/h9,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
HDYQKQAKXIPCAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)CC(C)S |
Dichte |
0.949-0.954 |
Physikalische Beschreibung |
Almost colourless liquid; Fruit/spice/herb aroma |
Löslichkeit |
Sparingly soluble in water; soluble in triacetin and propylene glycol Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



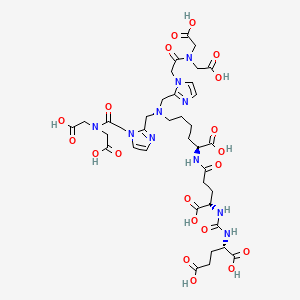

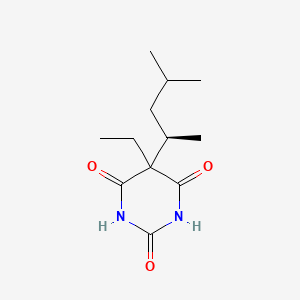

![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
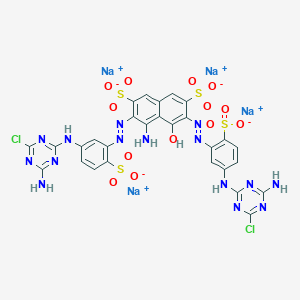
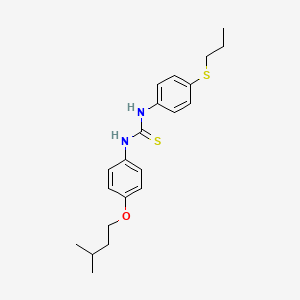
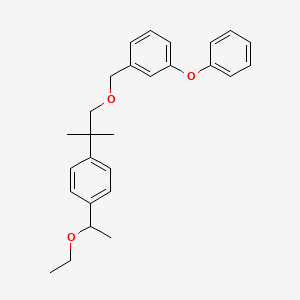
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)
